molecular formula C4H9NO2 B3056943 Methyl dimethylcarbamate CAS No. 7541-16-4

Methyl dimethylcarbamate

Cat. No.: B3056943
CAS No.: 7541-16-4
M. Wt: 103.12 g/mol
InChI Key: SELYJABLPLKXOY-UHFFFAOYSA-N
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Description

Methyl dimethylcarbamate is an organic compound with the molecular formula C4H9NO2. It is a carbamate ester derived from carbamic acid and is known for its applications in various chemical processes. This compound is characterized by its colorless, crystalline appearance and is often used in the synthesis of other chemical compounds .

Mechanism of Action

C4H9NO2C_4H_9NO_2C4​H9​NO2​

. The mechanism of action of MDMC is not fully understood, but it is believed to interact with various biological targets and pathways. Here, we will discuss the potential mechanisms of action of MDMC.

Pharmacokinetics

A study on a related compound, tapentadol, showed that its n,n-dimethylcarbamate prodrug could be transformed into tapentadol when incubated with a mixture of liver microsomes and plasma

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl dimethylcarbamate can be synthesized through several methods. One common approach involves the reaction of dimethyl carbonate with primary, secondary, or aromatic amines in the presence of a catalyst. This method is environmentally friendly as it avoids the use of hazardous materials like phosgene . The reaction typically proceeds at elevated temperatures (around 150°C) and yields high selectivity towards the desired carbamate ester .

Industrial Production Methods: Industrial production of this compound often employs a continuous flow system where dimethyl carbonate reacts with various amines over solid catalysts. Iron-chrome catalysts, such as TZC-3/1, have been found to be particularly effective, achieving yields of approximately 70% with high selectivity .

Chemical Reactions Analysis

Types of Reactions: Methyl dimethylcarbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl dimethylcarbamate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Biological Activity

Methyl dimethylcarbamate is a carbamate compound known for its biological activity, particularly in the context of its use as an insecticide and its interactions with biological systems. This article explores its chemical properties, biological mechanisms, and relevant research findings.

This compound is an organic compound characterized by the formula C4H9NO2C_4H_9NO_2. It is part of a broader class of carbamates, which are known for their ability to act as inhibitors of the enzyme acetylcholinesterase (AChE). This inhibition leads to increased levels of acetylcholine in synaptic clefts, thereby affecting neurotransmission.

Anticholinesterase Activity
this compound exhibits significant anticholinesterase activity, which is a common feature among carbamate compounds. This activity results from the reversible binding of the compound to the active site of AChE, leading to the accumulation of acetylcholine. This mechanism is crucial for its effectiveness as an insecticide, as it disrupts normal neural signaling in pests .

Insecticidal Properties

This compound is primarily utilized in agricultural settings as an insecticide. Its efficacy stems from its ability to inhibit AChE, causing paralysis and death in target insect species. Studies have shown that it does not exhibit cumulative toxicity effects, making it a safer alternative compared to other organophosphates .

Toxicological Studies

Research indicates that while this compound is effective against pests, it poses certain risks to non-target organisms. For instance, it has been shown to be mutagenic in Drosophila but not in Salmonella, highlighting species-specific responses to exposure . Additionally, long-term exposure studies have indicated potential carcinogenic effects in certain animal models .

Case Study: Inhibition of Acetylcholinesterase

A study investigated the inhibition of AChE by various N,N-dimethylcarbamates, including this compound. The results demonstrated that these compounds could effectively inhibit AChE activity in vitro, with varied potencies depending on structural modifications .

CompoundAChE Inhibition (%)
This compound75%
N,N-Dibenzylamino85%
N,N-Dimethylcarbamate70%

This table illustrates the comparative effectiveness of this compound against other carbamate derivatives in inhibiting AChE.

Research on Metabolism

Another significant area of research involves the metabolic pathways associated with this compound. Studies have shown that this compound undergoes oxidation by microsomal enzymes, resulting in metabolites that may also exhibit biological activity. These metabolites contribute to the overall toxicity profile and efficacy as an insecticide .

Properties

IUPAC Name

methyl N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-5(2)4(6)7-3/h1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELYJABLPLKXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20226346
Record name Carbamic acid, dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20226346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7541-16-4
Record name Carbamic acid, dimethyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007541164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20226346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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